molecular formula C12H12ClN3O2 B11854148 [(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide CAS No. 88757-39-5

[(5-Chloro-2-methylquinolin-8-yl)oxy]-N'-hydroxyethanimidamide

Katalognummer: B11854148
CAS-Nummer: 88757-39-5
Molekulargewicht: 265.69 g/mol
InChI-Schlüssel: VXLJYDPTPKGDEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide is a compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in various fields, including medicine, chemistry, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide typically involves the reaction of 5-chloro-2-methylquinoline with appropriate reagents to introduce the hydroxyethanimidamide group. One common method involves the use of acetic anhydride and hydrochloric acid to prepare the intermediate, which is then reacted with hydroxylamine to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium amide or thiourea.

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties.

Wissenschaftliche Forschungsanwendungen

[(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide has several scientific research applications:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(5-Chloro-2-methylquinolin-8-yl)oxy]-N’-hydroxyethanimidamide stands out due to its specific combination of a quinoline core with a hydroxyethanimidamide group, which imparts unique chemical and biological properties. Its ability to act as a mixed-type inhibitor in corrosion studies highlights its versatility and effectiveness .

Eigenschaften

CAS-Nummer

88757-39-5

Molekularformel

C12H12ClN3O2

Molekulargewicht

265.69 g/mol

IUPAC-Name

2-(5-chloro-2-methylquinolin-8-yl)oxy-N'-hydroxyethanimidamide

InChI

InChI=1S/C12H12ClN3O2/c1-7-2-3-8-9(13)4-5-10(12(8)15-7)18-6-11(14)16-17/h2-5,17H,6H2,1H3,(H2,14,16)

InChI-Schlüssel

VXLJYDPTPKGDEU-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=CC(=C2C=C1)Cl)OCC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.